molecular formula C14H13NO4S B2599812 5-Methyl-3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid CAS No. 2248321-12-0

5-Methyl-3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid

Cat. No. B2599812
CAS RN: 2248321-12-0
M. Wt: 291.32
InChI Key: AZASZBUXLSTXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization reactions. Recent strategies highlight examples of synthesizing thiophene derivatives by heterocyclization of various substrates. For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates can be prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid consists of a thiophene ring system with a phenylmethoxycarbonylamino group attached at position 3 and a methyl group at position 5. The carboxylic acid functional group is located at position 2. The presence of these functional groups contributes to its biological activity and reactivity .


Chemical Reactions Analysis

  • Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
  • Double Deprotonation : Thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, which serves as a precursor for various 5-substituted derivatives .

Physical And Chemical Properties Analysis

Safety and Hazards

As with any chemical compound, proper handling and safety precautions are essential. Consult safety data sheets (SDS) for specific information .

properties

IUPAC Name

5-methyl-3-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-7-11(12(20-9)13(16)17)15-14(18)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZASZBUXLSTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.